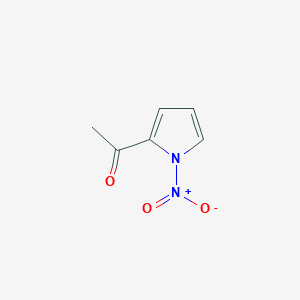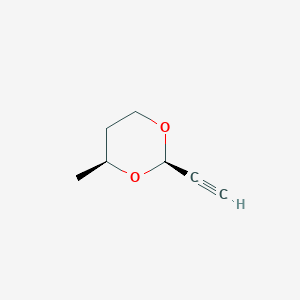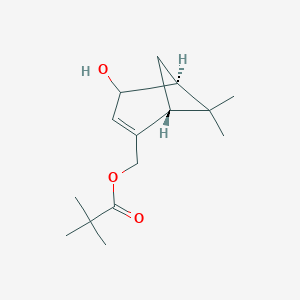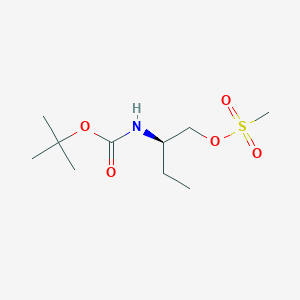![molecular formula C8H14N2O2 B134302 (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide CAS No. 1133229-30-7](/img/structure/B134302.png)
(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Vue d'ensemble
Description
Levetiracetam-d6 is a deuterated form of levetiracetam, an anticonvulsant medication used primarily to treat epilepsy. The deuterium atoms in levetiracetam-d6 replace the hydrogen atoms in the original levetiracetam molecule, which can potentially alter its pharmacokinetic properties. This compound is used in scientific research to study the pharmacokinetics and metabolism of levetiracetam.
Applications De Recherche Scientifique
Levetiracetam-d6 is widely used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactivity of deuterated compounds.
Biology: Researchers use levetiracetam-d6 to investigate the metabolic pathways and biological effects of deuterated drugs.
Medicine: The compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of levetiracetam.
Industry: Levetiracetam-d6 is used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of drug formulations.
Mécanisme D'action
Levetiracetam-d6 exerts its effects through a mechanism similar to that of levetiracetam. It binds to the synaptic vesicle protein 2A (SV2A) in the brain, which is believed to modulate neurotransmitter release and reduce neuronal excitability. This interaction helps to control seizures and provides neuroprotective effects. Additionally, levetiracetam-d6 may influence calcium homeostasis, the GABAergic system, and AMPA receptors, contributing to its antiepileptic and neuroprotective properties .
Analyse Biochimique
Biochemical Properties
LEVETIRACETAM-D6 interacts with several enzymes and proteins. For instance, it has been shown to interact with the synaptic vesicle protein 2A (SV2A), which is believed to be its primary target . This interaction is thought to contribute to its antiepileptic properties .
Cellular Effects
LEVETIRACETAM-D6 has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to be effective in seizure control, indicating its influence on neuronal cell function . It is also suggested to have impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of LEVETIRACETAM-D6 involves its binding interactions with biomolecules such as SV2A . This interaction is thought to modulate synaptic neurotransmitter release, thereby exerting its antiepileptic effects .
Temporal Effects in Laboratory Settings
The effects of LEVETIRACETAM-D6 over time in laboratory settings have been studied. For instance, it has been shown that chronic administration of Levetiracetam can decrease cortical Aβ42 levels and lower the amyloid plaque burden .
Dosage Effects in Animal Models
The effects of LEVETIRACETAM-D6 vary with different dosages in animal models. For instance, in a study on the zebrafish model of epilepsy, it was found that LEVETIRACETAM-D6 had significant effects on the transcriptome of the model .
Metabolic Pathways
LEVETIRACETAM-D6 is involved in several metabolic pathways. It undergoes minimal metabolism with 30% of the dose metabolized by hydrolysis to a deaminated metabolite . This metabolism is independent of the hepatic cytochrome P450 system and is via a type-B esterase enzyme located in whole blood .
Transport and Distribution
LEVETIRACETAM-D6 is rapidly absorbed after oral ingestion, with a bioavailability of ≥95% . Its volume of distribution is 0.5–0.7 L/kg, indicating that it is distributed throughout the body .
Subcellular Localization
Given its interaction with SV2A, a protein located in synaptic vesicles, it is likely that LEVETIRACETAM-D6 may also be found in these subcellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of levetiracetam-d6 involves the incorporation of deuterium atoms into the levetiracetam molecule. One common method is the catalytic hydrogenation of the corresponding deuterated precursor. The process typically involves the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure.
Industrial Production Methods: Industrial production of levetiracetam-d6 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The deuterated precursor is subjected to catalytic hydrogenation, followed by purification steps such as crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Levetiracetam-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert levetiracetam-d6 to its reduced forms.
Substitution: Substitution reactions can replace functional groups in the molecule with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Levetiracetam-d6 is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic properties compared to non-deuterated levetiracetam. Similar compounds include:
Levetiracetam: The non-deuterated form, widely used as an anticonvulsant.
Brivaracetam: A related compound with a similar mechanism of action but higher affinity for SV2A.
Diazepam: Another anticonvulsant with a different mechanism of action, acting on GABA receptors.
Levetiracetam-d6’s uniqueness lies in its deuterium content, which can provide insights into the metabolic and pharmacokinetic behavior of deuterated drugs.
Propriétés
IUPAC Name |
(2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHUVLMMVZITSG-QXMLZOKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])[C@@H](CC)C(=O)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649402 | |
| Record name | (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133229-30-7 | |
| Record name | (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was Levetiracetam-d6 chosen as the internal standard for this study?
A1: The research paper focuses on developing a method to quantify Lacosamide in human plasma. [] Levetiracetam-d6, a deuterated analog of the antiepileptic drug Levetiracetam, was likely chosen due to its similar chemical structure and properties to Lacosamide. This similarity allows Levetiracetam-d6 to mimic the extraction and derivatization behavior of Lacosamide during sample preparation.
Q2: How does the use of Levetiracetam-d6 contribute to the validation of the analytical method?
A2: The inclusion of Levetiracetam-d6 as an internal standard is crucial for method validation. [] By comparing the signal response of Lacosamide to the known concentration of Levetiracetam-d6, researchers can establish:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)




![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)




